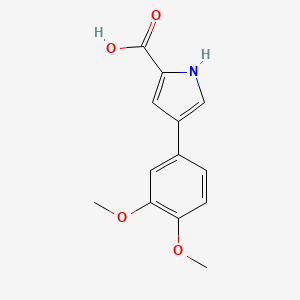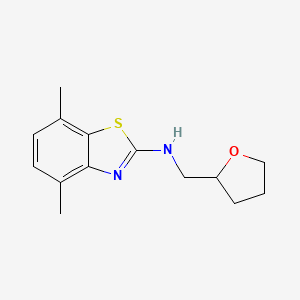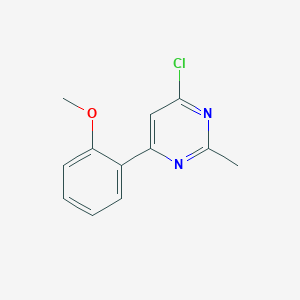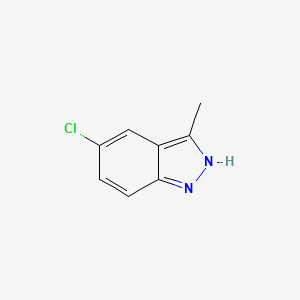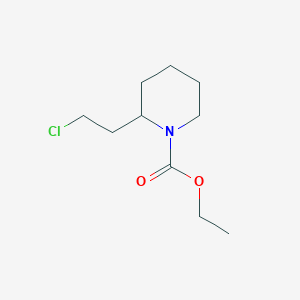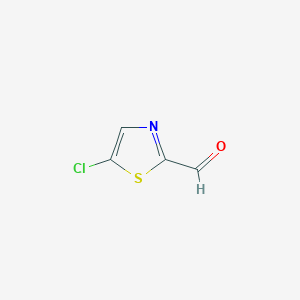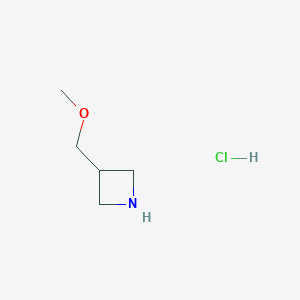![molecular formula C12H24N2O3 B1486717 [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 558443-53-1](/img/structure/B1486717.png)
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H24N2O3 . It is used for research purposes and is not intended for human use .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.34 . It is recommended to be stored at room temperature, in a sealed storage, away from moisture . The solubility of this compound would depend on the solvent used .
Applications De Recherche Scientifique
1. Synthesis of 4-Carboxy-4-Anilidopiperidine Esters and Acids
- Summary of Application: This compound is used in the synthesis of 4-carboxy-4-anilidopiperidine esters and acids . These compounds are valuable for the production of 11 C and 18 F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
- Methods of Application: The synthesis involves a tert-butyl ester of 4-carboxy-4-anilidopiperidines, which resulted in a dramatic increase in the overall yield of the target N-propionylated-4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
- Results or Outcomes: The new synthesis route led to a significant increase in the yield of the target esters and enabled the conversion of the esters to the required free acids .
2. Peptide Synthesis
- Summary of Application: “[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is used as a reactant in peptide synthesis .
3. Synthesis of Pim-1 Inhibitors
- Summary of Application: This compound is used as a reactant in the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .
4. Protecting Groups in Organic Synthesis
- Summary of Application: “[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is used as a protecting group in organic synthesis . Protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions .
- Methods of Application: The compound can be used to protect hydroxyl groups in the presence of an acid catalyst . The protected compound is a much weaker acid than many other functional groups, allowing for selective reactions .
- Results or Outcomes: The use of this compound as a protecting group can increase the efficiency and selectivity of organic synthesis reactions .
5. Synthesis of Selective GPR119 Agonists
- Summary of Application: This compound is used as a reactant in the synthesis of selective GPR119 agonists . GPR119 is a G protein-coupled receptor that is a potential therapeutic target for type II diabetes .
6. Enantioselective α−triflouromethylation of Aldehydes
- Summary of Application: “[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is used as a substrate in an enantioselective organo-catalytic α-vinylation reaction . This reaction is a key step in the synthesis of various organic compounds.
- Methods of Application: The compound is reacted with a suitable organocatalyst to carry out the α-vinylation reaction .
- Results or Outcomes: The use of this compound as a substrate can increase the efficiency and selectivity of the α-vinylation reaction .
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-4-6-14(7-5-10)8-9-15/h10,15H,4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYUMXPDZXTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663153 | |
| Record name | tert-Butyl [1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester | |
CAS RN |
558443-53-1 | |
| Record name | tert-Butyl [1-(2-hydroxyethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

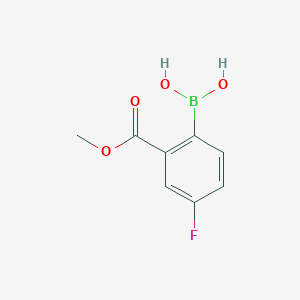
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)
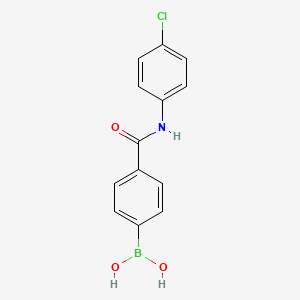
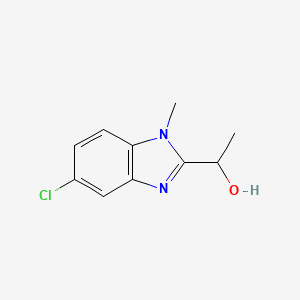
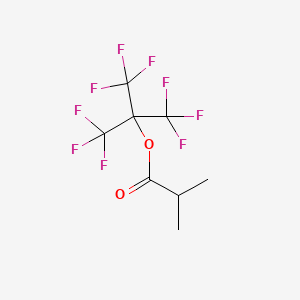
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)
